molecular formula C19H17F3N6O2 B2751719 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1705105-64-1

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No. B2751719
CAS RN: 1705105-64-1
M. Wt: 418.38
InChI Key: LVWNVVIMURPCRE-UHFFFAOYSA-N
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Description

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O2 and its molecular weight is 418.38. The purity is usually 95%.
BenchChem offers high-quality (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Pharmacology and Receptor Interaction

One study delves into the molecular interactions of a closely related compound with the CB1 cannabinoid receptor, illustrating the compound's antagonist behavior through conformational analysis and pharmacophore models. This research provides a foundation for understanding how similar compounds might interact with receptors at a molecular level, which is crucial for drug design and development J. Shim et al., 2002.

Antimicrobial and Antimycobacterial Activities

Another study focuses on the synthesis of nicotinic acid hydrazide derivatives, highlighting their antimicrobial and antimycobacterial activities. This suggests potential applications of similar compounds in treating infections and combating resistant microbial strains R.V.Sidhaye et al., 2011.

Synthesis and Molecular Docking for Anticancer Applications

Further research into the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents shows the compound's potential efficacy against cancer cell lines and microbial pathogens. This indicates the compound's versatility in therapeutic applications, from oncology to infection control Kanubhai D. Katariya et al., 2021.

In Silico Drug-likeness and Microbial Investigation

Another study explores the in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates. It demonstrates the compound's promising drug-like properties and moderate to good activity against bacterial strains, further reinforcing the importance of computational tools in early-stage drug discovery K. Pandya et al., 2019.

Chemistry and Kinetics in Solution

The study on the chemistry and kinetics of dipropylcarbene in solution, while not directly related to the compound , provides insight into the reaction mechanisms and kinetics of similar chemical structures. Understanding these properties is crucial for the synthesis and application of complex organic compounds in pharmaceutical contexts E. L. Tae et al., 1999.

properties

IUPAC Name

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O2/c20-19(21,22)15-4-3-13(9-25-15)18(29)28-7-1-2-12(11-28)8-16-26-17(27-30-16)14-10-23-5-6-24-14/h3-6,9-10,12H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWNVVIMURPCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

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